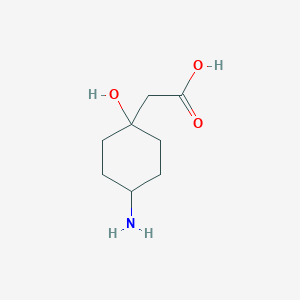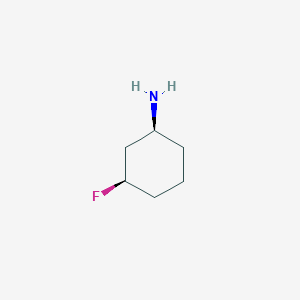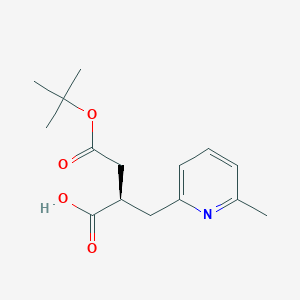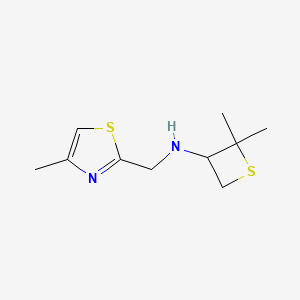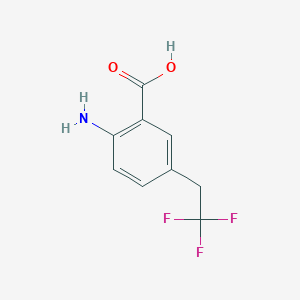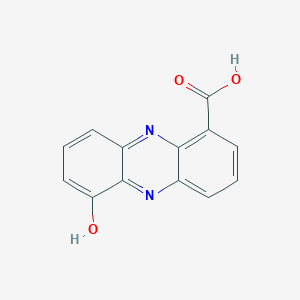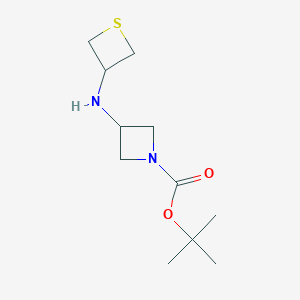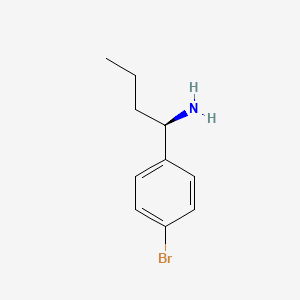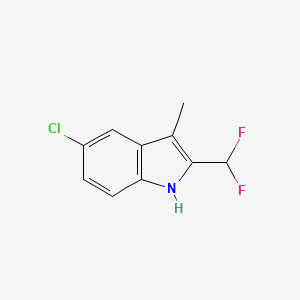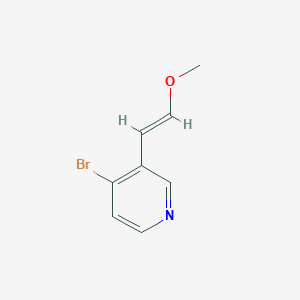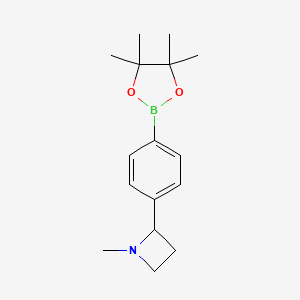
2,6-Dichloropyrimidine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloropyrimidine-4-sulfonyl chloride is a chemical compound with the molecular formula C4HCl3N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloropyrimidine-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyrimidine with chlorosulfonic acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyrimidine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a corresponding amine derivative of pyrimidine.
Scientific Research Applications
2,6-Dichloropyrimidine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a building block for the development of drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloropyrimidine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the sulfonyl chloride group.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, making it more reactive in certain conditions.
2,4-Dichloropyrimidine-5-sulfonyl chloride: Another sulfonyl chloride derivative with different substitution patterns.
Uniqueness
2,6-Dichloropyrimidine-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution reactions makes it valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C4HCl3N2O2S |
|---|---|
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2,6-dichloropyrimidine-4-sulfonyl chloride |
InChI |
InChI=1S/C4HCl3N2O2S/c5-2-1-3(12(7,10)11)9-4(6)8-2/h1H |
InChI Key |
FQUMXGHGVPWPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


